Acetaminophen-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

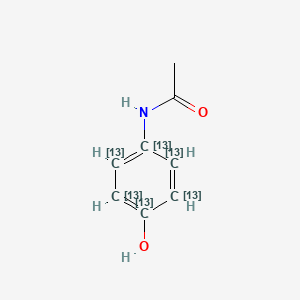

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |

InChI Key |

RZVAJINKPMORJF-CLQMYPOBSA-N |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetaminophen-13C6: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Acetaminophen-13C6, a stable isotope-labeled version of the widely used analgesic and antipyretic drug, acetaminophen. The inclusion of six carbon-13 atoms in the benzene ring makes it an invaluable tool in pharmacokinetic studies, drug metabolism research, and as an internal standard for mass spectrometry-based quantification.

Physical and Chemical Properties

This compound shares many properties with its unlabeled counterpart, but its increased molecular weight due to the carbon-13 isotopes is a key distinguishing feature. The following table summarizes its key physical and chemical data.

| Property | Value | Source |

| IUPAC Name | N-(4-hydroxyphenyl-1,2,3,4,5,6-13C6)acetamide | N/A |

| Synonyms | Paracetamol-13C6, 4-Acetamidophenol-13C6, 4'-Hydroxyacetanilide-13C6 | [1] |

| Molecular Formula | C₂¹³C₆H₉NO₂ | [2] |

| Molecular Weight | 157.12 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Isotopic Purity | ≥98 atom % ¹³C | [2][3] |

| Chemical Purity | ≥98% (CP) | [2][3] |

| Melting Point | 168-172 °C (for unlabeled acetaminophen) | [4][5] |

| Boiling Point | ~273 °C (rough estimate for unlabeled acetaminophen) | [4][5] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] Very slightly soluble in cold water, but more soluble in hot water.[7][8] | N/A |

| Storage Temperature | -20°C | [2][3] |

| SMILES String | N([13c]1[13cH][13cH]--INVALID-LINK--O)C(=O)C | [2] |

| InChI Key | RZVAJINKPMORJF-CLQMYPOBSA-N | [2] |

Experimental Protocols

The methodologies for the synthesis and analysis of this compound are analogous to those for unlabeled acetaminophen. The key difference in synthesis is the use of a 13C-labeled precursor.

2.1. General Synthesis of Acetaminophen

The synthesis of acetaminophen involves the acetylation of the amine group of p-aminophenol.[9][10][11] For this compound, p-aminophenol-(ring-13C6) would be the starting material.

Materials:

-

p-aminophenol-(ring-13C6)

-

Acetic anhydride[10]

-

Water

-

Concentrated Hydrochloric Acid (optional, for solubilization)[9][12]

-

Ice bath

Procedure:

-

Dissolve p-aminophenol-(ring-13C6) in water. Gentle warming or the addition of a few drops of concentrated hydrochloric acid can aid in dissolution.[9][12]

-

If the solution is colored, add a small amount of decolorizing charcoal, heat the mixture, and then filter to remove the charcoal.[9][12]

-

If acid was used, neutralize the solution with a buffer like sodium acetate.[9][12]

-

Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.[10]

-

Continue stirring the reaction mixture, gently heating if necessary, for about 10-15 minutes to ensure the reaction goes to completion.[9][11]

-

Cool the reaction mixture in an ice bath to induce crystallization of the crude this compound.[9]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.[12]

-

The crude product can be further purified by recrystallization from a hot water/methanol mixture.[11]

2.2. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of acetaminophen in various samples.[13]

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

C18 column (e.g., X-Bridge C18).[13]

Mobile Phase (example):

-

A gradient of a mass spectrometry compatible mobile phase, such as a mixture of water with a small amount of formic acid and an organic solvent like acetonitrile.[13]

Procedure:

-

Prepare a standard solution of this compound of a known concentration in the mobile phase or a suitable solvent.

-

Prepare the sample solution by dissolving the test material in the same solvent.

-

Inject both the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using the UV detector, typically at a wavelength of around 249 nm.[6]

-

The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be assessed by the peak area percentage.

Visualizations

3.1. Experimental Workflow: Synthesis of this compound

3.2. Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. The latter pathway can lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[14][15][16][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]

- 3. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]

- 4. 103-90-2 CAS MSDS (Acetaminophen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Acetaminophen | 103-90-2 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atc.io [atc.io]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. rene.souty.free.fr [rene.souty.free.fr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. emergingstandards.usp.org [emergingstandards.usp.org]

- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. SMPDB [smpdb.ca]

- 17. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Acetaminophen-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Acetaminophen-¹³C₆, a critical isotopically labeled compound used in pharmaceutical research. This document details the specifications for purity, outlines experimental protocols for its assessment, and discusses the stability profile of the molecule.

Isotopic and Chemical Purity

The utility of Acetaminophen-¹³C₆ as an internal standard or tracer in metabolic studies is directly dependent on its isotopic enrichment and chemical purity. Commercially available Acetaminophen-¹³C₆ typically adheres to stringent quality specifications.

Quantitative Purity Data

The following table summarizes the typical purity specifications for Acetaminophen-¹³C₆ based on information from leading suppliers.

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ||

| ¹³C Enrichment | ≥98 atom % ¹³C[1] | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ||

| Assay (CP) | ≥98%[1] | HPLC, LC-MS/MS |

| Individual Impurities | Typically ≤0.1% | HPLC, LC-MS/MS |

| Total Impurities | Typically ≤0.5% | HPLC, LC-MS/MS |

Experimental Protocols for Purity Assessment

Accurate determination of isotopic and chemical purity is essential. The following sections detail the methodologies for these crucial analyses.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the atom percent of ¹³C in Acetaminophen-¹³C₆.

Methodology: High-resolution mass spectrometry (HRMS) is a primary technique for assessing isotopic enrichment.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Liquid chromatography system for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Acetaminophen-¹³C₆ in a suitable solvent (e.g., methanol/water).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard with known mass-to-charge (m/z) ratios to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in the appropriate mass range for acetaminophen (unlabeled M+H⁺ ≈ 152.07, ¹³C₆ labeled M+H⁺ ≈ 158.09).

-

Data Analysis:

-

Identify the ion corresponding to the unlabeled acetaminophen ([M]) and the fully labeled Acetaminophen-¹³C₆ ([M+6]).

-

Measure the intensities of the isotopic peaks.

-

Calculate the isotopic enrichment using the following formula:

-

Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule and other isotopes should be applied for precise quantification.

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of Acetaminophen-¹³C₆ and identify any impurities.

Methodology: A stability-indicating reversed-phase HPLC method with UV detection is commonly employed.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of Acetaminophen-¹³C₆ of known concentration.

-

Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and reproducibility of retention time and peak area).

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Analysis:

-

Calculate the percentage purity of Acetaminophen-¹³C₆ by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

-

Identify and quantify any impurity peaks based on their relative retention times and peak areas.

-

Stability of Acetaminophen-¹³C₆

The stability of an isotopically labeled standard is crucial for its long-term use and for ensuring the accuracy of experimental results. Stability studies are performed to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability-Indicating Method and Forced Degradation Studies

A validated stability-indicating analytical method is essential to separate the intact drug from its potential degradation products. Forced degradation studies are conducted to generate these degradation products and to demonstrate the specificity of the analytical method.

Forced Degradation Conditions for Acetaminophen:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 100°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an extended period.

Long-Term and Accelerated Stability

While specific, publicly available long-term and accelerated stability data for Acetaminophen-¹³C₆ is limited, the stability profile is expected to be very similar to that of unlabeled acetaminophen due to the stable nature of the ¹³C isotope. The primary degradation pathway involves the hydrolysis of the amide bond to form p-aminophenol-¹³C₆.

Recommended Storage Conditions:

-

Long-Term: -20°C, protected from light and moisture.

-

Short-Term (during use): 2-8°C, protected from light.

The following table provides an illustrative summary of potential stability data based on typical protocols for pharmaceutical compounds.

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| Long-Term (-20°C ± 5°C) | 0 Months | White to off-white powder | 99.8 | 0.2 |

| 12 Months | Conforms | 99.5 | 0.5 | |

| 24 Months | Conforms | 99.2 | 0.8 | |

| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | White to off-white powder | 99.8 | 0.2 |

| 3 Months | Conforms | 98.5 | 1.5 | |

| 6 Months | Conforms | 97.8 | 2.2 |

Note: This data is illustrative and should be confirmed by a formal stability study.

Visualizations

Experimental Workflow for Purity and Stability Assessment

The following diagram illustrates a typical workflow for the comprehensive analysis of Acetaminophen-¹³C₆.

Caption: Workflow for Purity and Stability Testing of Acetaminophen-¹³C₆.

Metabolic Pathway of Acetaminophen

Acetaminophen-¹³C₆ follows the same metabolic pathways as its unlabeled counterpart. The major routes of metabolism occur in the liver.

Caption: Major Metabolic Pathways of Acetaminophen in the Liver.

References

A Technical Comparison of Acetaminophen and Acetaminophen-13C6 for Researchers

This guide provides an in-depth technical comparison between Acetaminophen and its stable isotope-labeled counterpart, Acetaminophen-13C6. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Core Distinctions: Structure and Mass

The fundamental difference between Acetaminophen and this compound lies in their isotopic composition. This compound is a synthetic version of Acetaminophen where six carbon-12 atoms (¹²C) in the benzene ring are replaced with the heavier, non-radioactive carbon-13 isotope (¹³C).[1] This substitution results in a predictable mass shift without altering the chemical properties or biological activity of the molecule.[2]

This isotopic labeling is the cornerstone of its primary application as an internal standard in quantitative mass spectrometry-based assays.[2] The increased mass allows the instrument to distinguish between the naturally occurring analyte (Acetaminophen) and the spiked internal standard (this compound), even if they co-elute chromatographically.

Physicochemical Properties

The introduction of six ¹³C atoms leads to a direct and calculable increase in the molecular weight of this compound compared to the unlabeled Acetaminophen. Other physicochemical properties remain virtually identical, ensuring that both compounds exhibit the same behavior in biological matrices and analytical systems.

| Property | Acetaminophen | This compound |

| Molecular Formula | C₈H₉NO₂[3][4] | C₂¹³C₆H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [3] | 157.12 g/mol [1][5] |

| Monoisotopic Mass | 151.0633 u | 157.0835 u |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Freely soluble in alcohol; slightly soluble in cold water[6] | Expected to be identical to Acetaminophen |

Metabolic Pathways

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[7][8][9] A small fraction is oxidized by the cytochrome P450 enzyme system (primarily CYP2E1) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[10]

Since this compound is chemically identical to Acetaminophen, it undergoes the exact same metabolic transformations. This is a critical feature for its use as an internal standard, as it ensures that any metabolic or matrix effects that influence the analyte will also affect the internal standard to the same degree.

Caption: Major metabolic pathways of Acetaminophen in the liver.

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[11][12]

Principle of Isotope Dilution Mass Spectrometry:

-

A known amount of this compound is added to an unknown sample containing Acetaminophen.

-

The sample is processed (e.g., protein precipitation, extraction).

-

During processing, any loss of the analyte (Acetaminophen) will be mirrored by a proportional loss of the internal standard (this compound).

-

The sample is analyzed by LC-MS/MS.

-

The ratio of the mass spectrometer's response to the analyte and the internal standard is measured.

-

This ratio is used to calculate the exact concentration of Acetaminophen in the original sample, correcting for any variability in sample preparation and instrument response.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Example Protocol: Quantification of Acetaminophen in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and matrices.

1. Materials and Reagents:

-

Acetaminophen and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte range).

-

Vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[12]

-

Mobile Phase A: Water with 0.1% formic acid[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[11]

-

Flow Rate: 0.700 mL/min[11]

-

Gradient: A suitable gradient to separate Acetaminophen from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

4. Mass Spectrometry Parameters: The following are example Multiple Reaction Monitoring (MRM) transitions. These should be optimized on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen | 152.1 | 110.1 |

| This compound | 158.1 | 116.1 |

Note: Deuterated Acetaminophen (Acetaminophen-d4) is also commonly used as an internal standard, with precursor and product ions of m/z 156.1 and 114.1, respectively.[11][13]

Data Comparison

The key quantitative difference for analytical purposes is the mass-to-charge ratio (m/z) of the ions monitored by the mass spectrometer.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift from Unlabeled |

| Acetaminophen | 152.1 | 110.1 | N/A |

| Acetaminophen-d4 | 156.1[13] | 114.1[13] | +4 |

| This compound | 158.1 | 116.1 | +6 |

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Acetaminophen in complex biological matrices. Its identical chemical and metabolic behavior, combined with a distinct mass shift, makes it the gold standard internal standard for isotope dilution mass spectrometry. This allows for the correction of experimental variability, leading to highly reliable and reproducible data in pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acetaminophen [webbook.nist.gov]

- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetaminophen (ring-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-10619-0.001 [isotope.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gosset.ai [gosset.ai]

- 10. Acetaminophen – metabolism [sites.duke.edu]

- 11. longdom.org [longdom.org]

- 12. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Power of the Thirteenth Carbon: A Technical Guide to Carbon-13 Labeled Compounds in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of a drug through the human body, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Carbon-13 (¹³C) stable isotope labeling has emerged as a powerful and indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By replacing a naturally abundant carbon-12 (¹²C) atom with its heavier, non-radioactive ¹³C counterpart, researchers can precisely trace the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide explores the core applications of ¹³C-labeled compounds in drug metabolism, providing insights into experimental design, data interpretation, and the invaluable information this technique yields.

Stable isotope labeling offers a distinct advantage over traditional radiolabeling (e.g., with ¹⁴C) by eliminating the risks associated with radioactivity, making it suitable for a wider range of studies, including those in sensitive populations.[] The subtle mass shift introduced by the ¹³C atom allows for the unambiguous detection and quantification of the drug and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the compound's inherent physicochemical and biological properties.[2]

Core Applications in Drug Metabolism

The use of ¹³C-labeled compounds provides a wealth of information throughout the drug development pipeline, from early discovery to preclinical and clinical phases.

1. Metabolite Identification and Structural Elucidation:

One of the primary applications of ¹³C labeling is the confident identification of metabolites. In complex biological matrices, distinguishing drug-related material from endogenous compounds can be challenging. By administering a ¹³C-labeled drug, all metabolites will carry the isotopic signature, forming a characteristic doublet in the mass spectrum (the unlabeled M+0 peak and the labeled M+n peak, where n is the number of ¹³C atoms). This "isotope pattern" acts as a unique fingerprint, allowing for the rapid and accurate identification of drug-derived metabolites, even at low concentrations.[][2] This technique is invaluable for elucidating metabolic pathways, as it helps in piecing together the biotransformation puzzle of a new chemical entity.

2. Elucidation of Metabolic Pathways:

By strategically placing the ¹³C label at different positions within the drug molecule, researchers can gain deep insights into the specific metabolic reactions it undergoes. For instance, labeling a specific carbon atom can reveal whether that part of the molecule is susceptible to oxidation, reduction, hydrolysis, or conjugation reactions. This information is crucial for understanding the enzymes involved (e.g., cytochrome P450s) and for predicting potential drug-drug interactions.[3] Tracing the labeled carbon through various metabolic transformations allows for the reconstruction of complex metabolic pathways.[4]

3. Quantitative Analysis and Pharmacokinetic Studies:

¹³C-labeled compounds serve as ideal internal standards for quantitative bioanalysis by LC-MS/MS. Co-administering a known amount of the ¹³C-labeled drug with the unlabeled drug allows for the precise quantification of the parent drug and its metabolites in biological samples. This "isotope dilution" method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible pharmacokinetic data.[] This approach is fundamental in determining key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).

4. Metabolic Stability and Clearance Rate Determination:

The rate at which a drug is metabolized is a critical determinant of its efficacy and dosing regimen. In vitro assays using liver microsomes or hepatocytes incubated with a ¹³C-labeled drug can provide a quantitative measure of its metabolic stability. By monitoring the disappearance of the labeled parent drug and the appearance of its labeled metabolites over time, researchers can calculate the intrinsic clearance rate. This information helps in predicting the in vivo clearance and in selecting drug candidates with optimal pharmacokinetic profiles.

Data Presentation: Quantitative Insights

The quantitative data derived from studies using ¹³C-labeled compounds are instrumental in decision-making during drug development. The following tables illustrate how such data can be structured for clear comparison.

| Parameter | Unlabeled Drug | ¹³C-Labeled Drug | Fold Difference | Significance (p-value) |

| In Vitro Metabolic Stability (t½, min) | ||||

| Human Liver Microsomes | 45.2 | 44.8 | 0.99 | > 0.05 |

| Rat Liver Microsomes | 28.7 | 29.1 | 1.01 | > 0.05 |

| In Vivo Pharmacokinetics (Rat) | ||||

| AUC (ng·h/mL) | 12,345 | 12,410 | 1.01 | > 0.05 |

| Cmax (ng/mL) | 2,567 | 2,601 | 1.01 | > 0.05 |

| Tmax (h) | 1.5 | 1.5 | 1.00 | > 0.05 |

| CL (mL/min/kg) | 5.8 | 5.7 | 0.98 | > 0.05 |

Table 1: Comparative Pharmacokinetic and Metabolic Stability Data. This table demonstrates the bioequivalence between an unlabeled drug and its ¹³C-labeled counterpart, a critical validation step before using the labeled compound in definitive metabolism studies. The negligible differences in metabolic stability and pharmacokinetic parameters confirm that the isotopic label does not significantly alter the drug's disposition.

| Metabolite | Unlabeled Drug (Peak Area) | ¹³C-Labeled Drug (Peak Area) | % of Total Drug-Related Material | Proposed Biotransformation |

| Parent Drug | 1,500,000 | 1,510,000 | 60.2 | - |

| M1 (Oxidation) | 450,000 | 455,000 | 18.1 | Hydroxylation |

| M2 (Glucuronidation) | 300,000 | 302,000 | 12.0 | UGT Conjugation |

| M3 (N-dealkylation) | 250,000 | 251,000 | 10.0 | CYP-mediated dealkylation |

Table 2: Relative Abundance of Metabolites in Human Plasma. This table summarizes the quantitative profile of metabolites identified in plasma following administration of a drug. The use of a ¹³C-labeled version allows for confident identification and relative quantification of each metabolite, providing a clear picture of the major metabolic pathways.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality data from ¹³C-labeled drug metabolism studies. The following outlines key methodologies for LC-MS/MS and NMR analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the ¹³C-labeled internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Urine: Dilute urine samples 1:10 with water containing the ¹³C-labeled internal standard. Centrifuge to remove any particulates before injection.

-

Tissue Homogenates: Homogenize tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the unlabeled drug, its metabolites, and the ¹³C-labeled internal standard.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

-

Compound Parameters: Optimize declustering potential, entrance potential, collision energy, and cell exit potential for each analyte and its labeled counterpart.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the ¹³C-labeled internal standard.

-

Calculate the analyte concentration using a calibration curve prepared by spiking known concentrations of the unlabeled drug into a blank biological matrix and adding a fixed concentration of the ¹³C-labeled internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Extract metabolites from biological samples using a method such as a methanol-chloroform-water extraction to separate polar and non-polar metabolites.[5]

-

Dry the extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O for polar metabolites, CDCl₃ for non-polar metabolites) containing a known concentration of an internal standard (e.g., TSP for D₂O).[5]

-

Transfer the sample to a high-quality NMR tube.

-

-

NMR Acquisition Parameters (for ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgdc30 on Bruker instruments) is commonly used.

-

Acquisition Time (AQ): Typically around 1 second.[6]

-

Relaxation Delay (D1): A delay of 2-5 seconds is often sufficient for quantitative analysis of small molecules.[6]

-

Number of Scans (NS): A large number of scans (e.g., 1024 or more) is usually required to achieve adequate signal-to-noise, depending on the sample concentration.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the chemical shifts to the internal standard.

-

Identify signals corresponding to the ¹³C-labeled drug and its metabolites based on their characteristic chemical shifts and coupling patterns.

-

Integrate the signals to determine the relative concentrations of the different species. The presence of ¹³C-¹³C couplings in uniformly labeled compounds can provide valuable structural information.

-

Mandatory Visualizations

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical drug metabolism pathway.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

The Metabolic Journey of Acetaminophen-13C6 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism primarily in the liver. Understanding its metabolic fate is crucial for assessing its efficacy and potential for toxicity. This technical guide focuses on the in vitro metabolism of Acetaminophen-13C6, a stable isotope-labeled variant used in metabolic studies to trace and quantify the parent compound and its metabolites. While the metabolic pathways of this compound are identical to its unlabeled counterpart, it is important to note that minor kinetic isotope effects may result in slight quantitative differences in metabolite formation. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro assessment, and quantitative data derived from studies on unlabeled acetaminophen, which serves as a reliable surrogate for understanding the metabolic profile of this compound.

Metabolic Pathways of Acetaminophen

The in vitro metabolism of acetaminophen is predominantly governed by three key pathways: glucuronidation, sulfation, and oxidation.

-

Glucuronidation: This is the primary metabolic route at therapeutic concentrations. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15, which conjugate acetaminophen with glucuronic acid to form acetaminophen glucuronide (APAP-G). This metabolite is non-toxic and readily excreted.[1][2]

-

Sulfation: Another significant pathway, particularly at lower concentrations, is sulfation. Sulfotransferases (SULTs), mainly SULT1A1 and SULT1A3/4, mediate the transfer of a sulfonate group to acetaminophen, forming acetaminophen sulfate (APAP-S).[1][3] This conjugate is also non-toxic and water-soluble.

-

Oxidation: A minor but critically important pathway is the oxidation of acetaminophen by cytochrome P450 (CYP) enzymes. CYP2E1, CYP1A2, and to a lesser extent CYP3A4, are the primary enzymes involved in converting acetaminophen to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. Depletion of cellular GSH stores results in NAPQI binding to cellular proteins, leading to oxidative stress and hepatocellular injury.[4]

Below is a diagram illustrating the primary metabolic pathways of acetaminophen.

Quantitative Data on Acetaminophen Metabolism

The following tables summarize the quantitative data on the in vitro metabolism of unlabeled acetaminophen. These values provide a strong indication of the expected metabolic profile of this compound.

Table 1: Relative Abundance of Major Acetaminophen Metabolites in Human Liver Microsomes

| Metabolite | Relative Abundance (%) |

| Acetaminophen Glucuronide | 50 - 60 |

| Acetaminophen Sulfate | 30 - 40 |

| GSH-derived Conjugates | 5 - 10 |

Data are compiled from multiple in vitro studies using human liver microsomes at therapeutic concentrations of acetaminophen.

Table 2: Kinetic Parameters of Key Enzymes in Acetaminophen Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| UGT1A9 | Acetaminophen | 1,500 - 4,000 | 5 - 15 |

| SULT1A1 | Acetaminophen | 100 - 300 | 1 - 5 |

| CYP2E1 | Acetaminophen | 50 - 150 | 0.1 - 0.5 |

Kinetic parameters can vary depending on the specific in vitro system and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments to study the metabolism of this compound are provided below.

Incubation with Human Liver Microsomes

This protocol is designed to assess the formation of metabolites of this compound by phase I and phase II enzymes present in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

This compound solution (in a suitable solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and the necessary cofactors (NADPH regenerating system for oxidative metabolism, UDPGA for glucuronidation, and PAPS for sulfation).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range for the study (e.g., therapeutic or toxic concentrations).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formed metabolites (this compound-Glucuronide, this compound-Sulfate, and GSH-derived conjugates of NAPQI-13C6).

Primary Human Hepatocyte Culture and Treatment

This protocol utilizes primary human hepatocytes to provide a more physiologically relevant in vitro model that includes intact cellular structures and a full complement of metabolic enzymes and cofactors.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated culture plates

-

This compound solution

-

Lysis buffer

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Cell Thawing and Seeding: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Seed the hepatocytes onto collagen-coated culture plates at a desired density and allow them to attach and form a monolayer.

-

Cell Culture: Culture the hepatocytes in a humidified incubator at 37°C and 5% CO2. Allow the cells to acclimate and stabilize for at least 24 hours before treatment.

-

This compound Treatment: Prepare a stock solution of this compound in a vehicle (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium. Replace the culture medium with the medium containing this compound.

-

Incubation and Sampling: Incubate the treated cells for a specified time course. At each time point, collect both the culture medium (for analysis of extracellular metabolites) and the cell lysate (for analysis of intracellular metabolites and parent compound).

-

Sample Preparation:

-

Medium: Precipitate proteins from the culture medium using a cold organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.

-

Cell Lysate: Wash the cell monolayer with cold PBS, then lyse the cells using a suitable lysis buffer. Precipitate proteins and collect the supernatant.

-

-

LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS to quantify this compound and its metabolites.

Conclusion

The in vitro metabolic fate of this compound mirrors that of its unlabeled counterpart, primarily involving glucuronidation and sulfation, with a minor but critical oxidative pathway leading to the formation of the reactive metabolite NAPQI. The quantitative data from studies with unlabeled acetaminophen provide a robust framework for understanding the metabolic profile of the 13C6-labeled compound. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute in vitro studies to further investigate the metabolism of this compound and other xenobiotics. The use of advanced analytical techniques like LC-MS/MS is essential for the accurate quantification of the parent compound and its various metabolites, enabling a comprehensive assessment of its metabolic fate.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Acetaminophen-¹³C₆ in Cell Cultures: A Technical Guide

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] The use of stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, offers a powerful tool in drug metabolism and toxicology studies. The ¹³C₆ label allows for the precise tracing of the parent compound and its metabolites through various biochemical pathways without the safety concerns associated with radioactive isotopes.[3][4][5][6][7] This technical guide provides an in-depth overview of the preliminary investigation of Acetaminophen-¹³C₆ in cell cultures, targeting researchers, scientists, and drug development professionals. It outlines experimental protocols, presents illustrative quantitative data, and visualizes key metabolic and signaling pathways.

Core Concepts in Acetaminophen Metabolism

At therapeutic concentrations, acetaminophen is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for the detoxification of the majority of the drug.[1][8] A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, NAPQI.[1][9] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[1] However, following an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[4] This depletes cellular GSH stores, allowing NAPQI to bind to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[1]

Experimental Protocols

Cell Culture and Treatment

A common in vitro model for studying acetaminophen hepatotoxicity involves the use of primary hepatocytes or hepatoma cell lines such as HepG2 or C3A cells.

1. Cell Seeding and Culture:

-

Human hepatoblastoma C3A cells are maintained in Minimum Essential Medium Eagle supplemented with 10% Fetal Bovine Serum.[2]

-

Cells are seeded in 6-well or 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere and proliferate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

2. Acetaminophen-¹³C₆ Treatment:

-

A stock solution of Acetaminophen-¹³C₆ is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then diluted in culture medium to the desired final concentrations.

-

The culture medium is replaced with fresh medium containing various concentrations of Acetaminophen-¹³C₆ (e.g., 1 mM, 5 mM, 10 mM, 20 mM).[2][11] Control cells are treated with the vehicle only.

-

Cells are incubated with the treatment medium for specific time points (e.g., 3, 6, 12, 24, 48 hours) to assess both metabolic profiles and cytotoxicity.[10]

Sample Preparation for LC-MS/MS Analysis

1. Cell Lysate Preparation:

-

At the end of the incubation period, the culture medium is removed.

-

Cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

For metabolite analysis, cells are lysed by adding a cold methanol/water (80:20, v/v) solution containing an internal standard (e.g., Acetaminophen-d₄).[12]

-

The cell lysate is collected by scraping and transferred to a microcentrifuge tube.

-

The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to precipitate proteins.[9]

-

The supernatant is collected for LC-MS/MS analysis.

2. Culture Supernatant Preparation:

-

The culture medium removed from the wells is also collected.

-

Proteins in the medium are precipitated by adding a cold organic solvent like methanol or acetonitrile (typically in a 1:3 ratio of medium to solvent).

-

The mixture is vortexed and centrifuged, and the supernatant is collected for analysis of extracellular metabolites.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity.

1. Chromatographic Separation:

-

An ultra-high-performance liquid chromatography (U(H)PLC) system is used for separation.[13]

-

The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

2. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[12]

-

Specific precursor-to-product ion transitions are monitored for Acetaminophen-¹³C₆ and its expected ¹³C-labeled metabolites (Glucuronide-¹³C₆, Sulfate-¹³C₆, and GSH-¹³C₆ adduct).

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from a time-course experiment investigating the metabolism of 10 mM Acetaminophen-¹³C₆ in a hepatocyte cell culture model.

Table 1: Intracellular Concentrations of Acetaminophen-¹³C₆ and its Major Metabolites

| Time (hours) | Acetaminophen-¹³C₆ (µM) | APAP-Glucuronide-¹³C₆ (µM) | APAP-Sulfate-¹³C₆ (µM) | APAP-GSH-¹³C₆ (µM) |

| 0 | 0 | 0 | 0 | 0 |

| 3 | 850 | 120 | 25 | 5 |

| 6 | 650 | 250 | 45 | 15 |

| 12 | 300 | 450 | 60 | 25 |

| 24 | 50 | 600 | 70 | 10 |

Table 2: Cell Viability and Glutathione Levels Post-Treatment with Acetaminophen-¹³C₆

| Time (hours) | Cell Viability (% of Control) | Intracellular GSH (% of Control) |

| 0 | 100 | 100 |

| 3 | 98 | 75 |

| 6 | 95 | 50 |

| 12 | 80 | 25 |

| 24 | 60 | 10 |

Signaling Pathways and Experimental Workflows

Acetaminophen Metabolism and Bioactivation Workflow

The following diagram illustrates the experimental workflow for tracing the metabolism of Acetaminophen-¹³C₆ in cell culture.

Key Signaling Pathways in Acetaminophen-Induced Hepatotoxicity

Overdoses of acetaminophen are known to activate several stress-related signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. The activation of JNK is a critical event in the progression of liver injury.[14][15]

The diagram below illustrates the major metabolic pathways of acetaminophen and the subsequent activation of the JNK signaling cascade leading to mitochondrial dysfunction and cell death. The use of Acetaminophen-¹³C₆ allows for the direct tracing of the metabolic flux that leads to the initiation of these toxic events.

The preliminary investigation of Acetaminophen-¹³C₆ in cell cultures provides invaluable data for understanding its metabolism and mechanisms of toxicity. The use of stable isotope labeling, coupled with sensitive analytical techniques like LC-MS/MS, allows for a detailed and quantitative assessment of metabolic pathways and their contribution to cellular injury. The protocols and data presented in this guide offer a framework for researchers to design and execute robust in vitro studies to further elucidate the biochemical and molecular events associated with acetaminophen-induced hepatotoxicity. This knowledge is crucial for the development of safer analgesics and more effective therapeutic interventions for acetaminophen overdose.

References

- 1. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Acetaminophen: potentially toxic metabolite formed by human fetal and adult liver microsomes and isolated fetal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetaminophen Induced Cytotoxicity and Altered Gene Expression in Cultured Cardiomyocytes of H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetaminophen cytotoxicity is ameliorated in a human liver organotypic co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Acetaminophen-¹³C₆ in Preclinical Toxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for the termination of drug development programs.[1] Early and accurate identification of a new chemical entity's (NCE) potential to cause DILI is therefore critical. One established mechanism of DILI involves the disruption of metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes. Acetaminophen (APAP) is a well-understood model compound for intrinsic DILI, primarily due to its metabolic activation by CYP enzymes to a toxic intermediate.[2]

This guide explores the use of a stable isotope-labeled version of acetaminophen, Acetaminophen-¹³C₆, as a sensitive and specific probe for toxicity screening. The inclusion of six ¹³C atoms provides a distinct mass shift, allowing for its precise differentiation from endogenous compounds and co-administered drugs without the need for radioactive labeling. By monitoring the metabolic fate of Acetaminophen-¹³C₆, researchers can gain valuable insights into the activity of key drug-metabolizing enzymes and assess the potential for drug-drug interactions (DDIs) that may lead to toxicity.

The core principle lies in using Acetaminophen-¹³C₆ as a probe substrate for hepatic enzymes, particularly CYP2E1. An NCE that inhibits or induces these enzymes will alter the metabolic profile of Acetaminophen-¹³C₆, providing an early indication of potential DILI risk.

Core Principle: Metabolic Activation and Detoxification of Acetaminophen-¹³C₆

The hepatotoxicity of acetaminophen is not caused by the parent drug itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2] At therapeutic doses, the majority of APAP is safely metabolized via Phase II conjugation pathways (glucuronidation and sulfation). A small fraction is oxidized by CYP enzymes (primarily CYP2E1) to form NAPQI.[3] This highly reactive intermediate is quickly detoxified by conjugation with glutathione (GSH).[1]

Toxicity occurs when the conjugation pathways become saturated and hepatic GSH stores are depleted, leading to an accumulation of NAPQI.[1] Unbound NAPQI covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[4]

By using Acetaminophen-¹³C₆, this entire pathway can be traced with high specificity using mass spectrometry.

Experimental Workflow for In Vivo Toxicity Screening

The following workflow outlines the use of Acetaminophen-¹³C₆ to screen an NCE for its potential to cause DILI through metabolic disruption.

Key Experimental Protocols

In Vivo Administration Protocol (Rodent Model)

-

Animal Model: Male C57BL/6J mice are commonly used for APAP metabolism studies.[5]

-

NCE Administration: The test group receives the NCE at a therapeutically relevant dose. The control group receives the vehicle. This is typically done for a set period (e.g., 1-7 days) to allow for potential enzyme induction.

-

Fasting: Animals are fasted overnight prior to probe administration to reduce variability in gastric emptying.

-

Probe Dosing: A non-toxic dose of Acetaminophen-¹³C₆ (e.g., 150 mg/kg) is administered via oral gavage or intraperitoneal injection.[6]

-

Sample Collection: Blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose. Urine can be collected over a 24-hour period.

Sample Preparation (Plasma)

This protocol is adapted from established methods for analyzing APAP and its metabolites.[5]

-

Aliquoting: Transfer 10-50 µL of plasma into a microcentrifuge tube.

-

Internal Standard: Add an internal standard (e.g., Acetaminophen-D₄) to each sample.

-

Protein Precipitation: Add 3-4 volumes of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex & Centrifuge: Vortex the samples for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This method allows for the simultaneous quantification of Acetaminophen-¹³C₆ and its key metabolites.

-

LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is used to separate the polar metabolites (glucuronide, sulfate) from the less polar parent compound.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), typically in both positive and negative modes to capture all analytes.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis is crucial for interpretation. The key is to compare the metabolic ratios between the control and NCE-treated groups.

Table 1: Example MRM Transitions for Acetaminophen-¹³C₆ and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acetaminophen-¹³C₆ | 158.1 | 116.1 | Positive (ESI+) |

| APAP-¹³C₆-Glucuronide | 334.1 | 158.1 | Negative (ESI-) |

| APAP-¹³C₆-Sulfate | 238.1 | 158.1 | Negative (ESI-) |

| APAP-¹³C₆-Cysteine | 275.1 | 144.1 | Positive (ESI+) |

| APAP-¹³C₆-Mercapturate | 321.1 | 144.1 | Positive (ESI+) |

Note: These m/z values are illustrative for a fully labeled ¹³C₆ ring and would need to be confirmed experimentally.

Table 2: Representative Validation Parameters for LC-MS/MS Quantification

This table summarizes typical performance characteristics for methods quantifying APAP and its metabolites, which would be applicable to their ¹³C₆-labeled counterparts.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) |

| Acetaminophen | 16 - 500 | 16 | < 10% | < 11% |

| APAP-Glucuronide | 3.2 - 100 | 3.2 | < 12% | < 13% |

| APAP-Sulfate | 3.2 - 100 | 3.2 | < 12% | < 13% |

| APAP-Cysteine | 0.64 - 20 | 0.64 | < 15% | < 15% |

| APAP-Mercapturate | 0.96 - 20 | 0.96 | < 15% | < 15% |

| (Data adapted from representative values found in literature[5]) |

Application: Probing Drug-Drug Interactions

A primary application of this method is to screen for DDIs that could precipitate toxicity. An NCE might inhibit or induce enzymes responsible for APAP metabolism.

References

- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Multitarget Compounds against Acetaminophen Hepatic Toxicity Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 4. bohrium.com [bohrium.com]

- 5. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Acetaminophen in Human Plasma by LC-MS/MS using Acetaminophen-¹³C₆ as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of acetaminophen (paracetamol) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Acetaminophen-¹³C₆, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical drug monitoring, and other research applications requiring reliable measurement of acetaminophen concentrations in a biological matrix.

Introduction

Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug.[1][2] Accurate and precise quantification of acetaminophen in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for clinical management of overdoses to prevent hepatotoxicity.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Acetaminophen-¹³C₆, is essential to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1][2][3] This application note provides a detailed protocol for the determination of acetaminophen in human plasma using Acetaminophen-¹³C₆ as the internal standard.

Experimental

Materials and Reagents

-

Acetaminophen (analytical standard)

-

Acetaminophen-¹³C₆ (internal standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher)

-

Analytical Column: A C18 column is commonly used.[4] For example, a Phenomenex Gemini® C18 column (50 × 3.0 mm, 3 µm) has been shown to provide excellent separation.[5]

Preparation of Solutions

-

Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acetaminophen in methanol.

-

Acetaminophen-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acetaminophen-¹³C₆ in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetaminophen stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Working Internal Standard Solution (e.g., 200 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation

A simple protein precipitation method is effective for extracting acetaminophen from plasma.[1][2][3][5]

-

Pipette 50 µL of plasma sample (or calibration standard/QC sample) into a microcentrifuge tube.

-

Add 25 µL of the working internal standard solution.[2]

-

Add 200 µL of cold acetonitrile to precipitate proteins.[2]

-

Centrifuge at high speed (e.g., 4000 rpm or 17,000 x g) for 5-10 minutes.[1][2][3]

-

Transfer a portion of the supernatant to a new plate or vial.[2]

-

Dilute the supernatant with water or a water-acetonitrile mixture (e.g., 1:10 or 1:50 dilution) to minimize matrix effects.[1][2][3]

-

Inject an aliquot (e.g., 3-10 µL) into the LC-MS/MS system.[1][3][6]

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, e.g., Phenomenex Gemini® C18 (50 × 3.0 mm, 3 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.700 mL/min[5] |

| Gradient | A gradient elution is often used to ensure good separation.[5][6] |

| Injection Volume | 3-10 µL[1][6] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | Typically short, around 3-6 minutes.[1][3][5] |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Acetaminophen) | m/z 152.1 → 110.1[5][6] |

| MRM Transition (Acetaminophen-¹³C₆) | m/z 158.1 → 116.1 (Note: m/z 156.1 → 114.1 for Acetaminophen-D4)[5][6] |

| Ion Spray Voltage | 5500 V[5][6] |

| Source Temperature | 500-600°C[1][5][6] |

| Collision Energy (CE) | Optimized for the specific instrument, typically around 25-30 eV.[5][6] |

| Declustering Potential (DP) | Optimized for the specific instrument, typically around 40-71 V.[5][6] |

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.

Linearity

The calibration curve for acetaminophen should be linear over the desired concentration range. A weighted linear regression (e.g., 1/x² or 1/x) is often used.[5]

| Analyte | Concentration Range | Correlation Coefficient (r²) |

| Acetaminophen | 40.0–8000 ng/mL[2] | > 0.99 |

| Acetaminophen | 50.0 to 50,000 ng/mL[5] | > 0.9996 |

| Acetaminophen | 0.125–50 mg/L[1][3] | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low QC (LQC) | < 15% | < 15% | ± 15% |

| Medium QC (MQC) | < 15% | < 15% | ± 15% |

| High QC (HQC) | < 15% | < 15% | ± 15% |

| LLOQ | < 20% | < 20% | ± 20% |

Specific reported values show intra-day precision ranging from 3.3 to 11.0% and inter-day precision from 4.7 to 10.5%.[5] Accuracy is typically within -2.5 to 3.0%.[5]

Recovery and Matrix Effect

The extraction recovery of acetaminophen and the internal standard should be consistent and reproducible. The matrix effect should be minimal to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting components from the plasma.

| Parameter | Result |

| Extraction Recovery | Typically >85% and consistent across QC levels.[5][6][7] |

| Matrix Effect | Should be within an acceptable range (e.g., 85-115%).[5][7] |

Workflow Diagrams

Caption: Workflow for Acetaminophen Quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of acetaminophen in human plasma. The use of Acetaminophen-¹³C₆ as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications. The simple sample preparation procedure allows for high-throughput analysis.[1][3][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of Acetaminophen-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and purification of Acetaminophen-13C6, an isotopically labeled version of the widely used analgesic and antipyretic drug, acetaminophen. The inclusion of six 13C atoms in the phenyl ring makes it a valuable internal standard for pharmacokinetic studies and mass spectrometry-based quantitative analysis.

Reaction Scheme

The synthesis of this compound is achieved through the acetylation of p-aminophenol-(ring-13C6) with acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amino group of p-aminophenol-(ring-13C6) attacks one of the carbonyl carbons of acetic anhydride.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of this compound. These values are illustrative and may vary based on experimental conditions and scale.

| Parameter | Crude Product | Purified Product |

| Starting Material | p-Aminophenol-(ring-13C6) | - |

| Reagents | Acetic Anhydride, Water | Deionized Water, Methanol (optional) |

| Typical Yield | 55-65% | 10-15% |

| Melting Point | 166-168 °C | 169-171 °C |

| Purity (by HPLC) | >90% | >98% |

Experimental Protocols

Materials and Equipment:

-

p-Aminophenol-(ring-13C6)

-

Acetic anhydride

-

Deionized water

-

Sodium dithionite (optional, for decolorization)

-

Methanol (optional, for recrystallization)

-

50 mL Erlenmeyer flask

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Glass stirring rod

Part 1: Synthesis of Crude this compound

-

Dissolution of Starting Material: In a 50 mL Erlenmeyer flask, combine 1.0 g of p-aminophenol-(ring-13C6) with 15 mL of deionized water.

-

Reaction Initiation: While stirring, add 1.5 mL of acetic anhydride to the flask.

-

Heating: Heat the mixture to approximately 100-120°C using a heating mantle or hot plate with continuous stirring.[1] The solid should dissolve, and the reaction is typically complete after heating for an additional 15-20 minutes.

-

Crystallization of Crude Product: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 15-20 minutes to facilitate the crystallization of the crude product.[2]

-

Isolation of Crude Product: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove impurities.[2]

-

Drying: Allow the crude product to air dry on the filter paper by leaving the vacuum on for a few minutes. Weigh the crude product and calculate the percent yield.

Part 2: Purification of this compound by Recrystallization

Impurities, often colored, can be carried over from the starting material or formed during the reaction.[2] A decolorization step followed by recrystallization is recommended for obtaining a high-purity product.

-

Decolorization (Optional): If the crude product is colored, it can be decolorized.[2][3] Transfer the crude product to a beaker and add 15-20 mL of deionized water. Add a small amount (approximately 0.1 g) of sodium dithionite.[3] Heat the mixture to about 100°C for 10-15 minutes.[1]

-

Cooling and Crystallization: Allow the hot, decolorized solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the beaker in an ice bath for about 10 minutes.[1][3]

-

Recrystallization: For further purification, the decolorized product can be recrystallized from a hot water-methanol mixture (e.g., 50:50 v/v).[1] Dissolve the crystals in a minimal amount of the hot solvent mixture and allow it to cool slowly.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water or the cold recrystallization solvent.

-

Drying and Characterization: Dry the purified this compound crystals thoroughly. Determine the final weight, calculate the overall percent yield, and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis and purification.

Reaction Logic

The core of the synthesis is a nucleophilic acyl substitution reaction.

Caption: Logical relationship of reactants and products in the synthesis.

References

Application of Acetaminophen-13C6 in pharmacokinetic studies in rodents.

Application Notes and Protocols for Researchers

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for both efficacy and safety assessment, particularly concerning its potential for hepatotoxicity at high doses. The use of stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, offers significant advantages in pharmacokinetic (PK) studies in rodent models. By replacing six naturally occurring carbon-12 atoms with carbon-13, the molecule's mass is increased without altering its chemical or physiological properties. This mass shift allows for the precise differentiation and quantification of the administered drug from any endogenous or pre-existing unlabeled acetaminophen, a technique particularly useful in study designs that require distinguishing between different doses or formulations.

The primary application of Acetaminophen-¹³C₆ in this context is to serve as a tracer in pharmacokinetic and metabolic studies. Its use, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables researchers to accurately track the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This approach provides high-fidelity data for determining key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Advantages of Using Acetaminophen-¹³C₆

-

High Specificity and Sensitivity: LC-MS/MS analysis can easily distinguish Acetaminophen-¹³C₆ from endogenous compounds and unlabeled acetaminophen, eliminating background interference and leading to more accurate quantification.

-

Reduced Isotopic Effect: As a stable isotope-labeled compound, ¹³C does not decay, making it safe to handle without the need for specialized radiological facilities. The kinetic isotope effect is generally negligible for ¹³C-labeled compounds, meaning their pharmacokinetic behavior is virtually identical to their unlabeled counterparts.

-

"Silent Witness" to Metabolism: The ¹³C₆-label is retained through metabolic transformations, allowing for the confident identification and tracking of metabolites derived from the administered dose.

-

Co-administration Studies: Acetaminophen-¹³C₆ can be co-administered with unlabeled acetaminophen to simultaneously investigate the pharmacokinetics of two different formulations or routes of administration in the same animal, reducing biological variability and the number of animals required.

Experimental Protocols

Rodent Pharmacokinetic Study: Oral Gavage Administration

This protocol outlines a typical pharmacokinetic study in rats following oral administration of Acetaminophen-¹³C₆.

a. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

b. Dosing Solution Preparation:

-

Compound: Acetaminophen-¹³C₆

-

Vehicle: A suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water.

-

Concentration: Prepare a dosing solution at a concentration that allows for administration of the desired dose in a volume of 5-10 mL/kg. For a 100 mg/kg dose, a 10 mg/mL solution would be appropriate for a 10 mL/kg administration volume.

c. Administration:

-

Fasting: Fast animals overnight (approximately 12-16 hours) prior to dosing, with continued access to water.

-

Dosing: Administer the Acetaminophen-¹³C₆ solution via oral gavage at the target dose (e.g., 100 mg/kg).

d. Sample Collection:

-

Matrix: Plasma (with K₂EDTA as anticoagulant)

-

Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Processing: Immediately place blood samples on ice and centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

a. Materials:

-

Rat plasma samples

-

Internal Standard (IS) solution (e.g., Acetaminophen-d₄ in methanol)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

b. Procedure:

-

Thaw plasma samples on ice.

-